N-[2-(Piperazin-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
2-piperazin-1-ylethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O/c8-7(12)10-3-6-11-4-1-9-2-5-11/h9H,1-6H2,(H3,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMPXTHUWIOPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604075 | |
| Record name | N-[2-(Piperazin-1-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93888-09-6 | |
| Record name | N-[2-(Piperazin-1-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperazin-1-yl)ethyl]urea typically involves the reaction of piperazine with an appropriate isocyanate or carbamate. One common method is the reaction of piperazine with ethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-[2-(Piperazin-1-yl)ethyl]amine.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-[2-(Piperazin-1-yl)ethyl]urea serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to interact effectively with biological targets, making it valuable in the development of drugs aimed at treating central nervous system disorders. For instance, studies have shown that modifications of the piperazine ring can enhance the potency and selectivity of neuroactive agents .
Anticancer Research
Recent investigations have highlighted the compound's role in anticancer drug design. For example, derivatives of piperazine-linked urea have demonstrated promising activity against cancer cell lines, with reported IC50 values indicating significant growth inhibition. The structural modifications of these compounds can lead to improved efficacy and safety profiles . A notable study indicated that piperazine-acetamide analogs exhibited enhanced anti-cryptosporidial efficacy compared to their predecessors .
Materials Science
Novel Material Development
In materials science, this compound is explored for its potential in creating materials with specific properties such as thermal stability and mechanical strength. Research has indicated that incorporating this compound into polymer matrices can enhance their performance characteristics, making them suitable for advanced applications.
Biological Applications
Enzyme Inhibition Studies
The compound has been utilized in biological studies focusing on enzyme inhibitors and receptor ligands. Its ability to modulate enzyme activity is critical for understanding various biological pathways. For instance, research into its interaction with neurotransmitter receptors has provided insights into its mechanism of action, which is essential for developing new therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
Pharmacological and Pharmacokinetic Properties
Key Findings :
- Metabolism : The urea group in this compound is less susceptible to CYP450-mediated degradation (e.g., CYP2EI) compared to 18F-FCWAY, which requires miconazole to inhibit defluorination .
- Biodistribution : Unlike 18F-FCWAY, this compound lacks radioisotopes, avoiding artifacts in brain imaging caused by skull radioactivity spillover .
Key Observations :
- This compound can likely be synthesized efficiently via urea-forming reactions (e.g., carbodiimide-mediated coupling), whereas 18F-FCWAY requires specialized radiochemical facilities .
Q & A
What methodological approaches are employed in the synthesis of N-[2-(Piperazin-1-yl)ethyl]urea derivatives?
Basic Research Focus
Synthesis typically involves coupling piperazine derivatives with urea precursors under controlled conditions. For example, in the synthesis of analogous compounds, reagents such as triethylamine (Et₃N), propylphosphonic anhydride (PPAA), and dimethylformamide (DMF) are used to facilitate amide bond formation . Hydrogenation steps with palladium catalysts (e.g., Pd/C) under 1 atm H₂ in ethyl acetate are critical for reducing intermediates to final products . Methodological rigor includes solvent selection, catalyst optimization, and reaction time calibration to achieve yields >70%.
How are structural and stereochemical properties of this compound derivatives validated?
Basic Research Focus
Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and ESI-MS for molecular weight verification. For example, NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) and carbon signals (δ 160–170 ppm for carbonyl groups) are diagnostic . Stereochemical analysis of enantiomers (R/S configurations) is achieved via chiral chromatography or optical rotation measurements, with retention times and specific rotations (e.g., [α]²⁵D = +15.3°) distinguishing isomers .
What experimental protocols are used to evaluate receptor binding affinity, such as 5-HT₁A?
Advanced Research Focus
Radioligand competition binding assays with [³H]-8-OH-DPAT are standard for quantifying 5-HT₁A affinity. Membrane preparations from transfected cells (e.g., CHO-K1) are incubated with test compounds, and displacement curves are analyzed using nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values . Methodological challenges include minimizing nonspecific binding (e.g., using 10 µM serotonin to define baseline) and ensuring ligand stability under assay conditions .
How is computational modeling integrated into the design of this compound-based therapeutics?
Advanced Research Focus
Docking studies (Schrödinger Maestro) and molecular dynamics simulations predict binding modes to targets like 5-HT₁A. Ligand-receptor interactions (e.g., hydrogen bonding with Ser159 or hydrophobic contacts with Phe361) guide structural optimization . Free energy perturbation (FEP) calculations refine potency predictions, with ΔG values correlating with experimental IC₅₀ data (R² > 0.85) .
How does stereochemistry influence the pharmacological activity of this compound derivatives?
Advanced Research Focus
Enantiomers exhibit divergent bioactivity due to steric and electronic effects. For example, (S)-configured derivatives show 3–5× higher 5-HT₁A affinity than (R)-isomers, attributed to better alignment with the receptor’s orthosteric pocket . Pharmacokinetic differences (e.g., metabolic stability in liver microsomes) are also stereochemistry-dependent, with (S)-enantiomers demonstrating longer half-lives (t₁/₂ = 2.1 vs. 0.9 hr for (R)) .
What strategies are used to assess anti-biofilm or antimicrobial activity of these compounds?
Advanced Research Focus
Compounds are screened against Pseudomonas aeruginosa biofilms using crystal violet assays. Sub-inhibitory concentrations (e.g., ½ MIC) reduce biofilm biomass by 40–60% by disrupting quorum sensing (e.g., LasR inhibition) . Synergy with antibiotics (e.g., ciprofloxacin) is quantified via checkerboard assays, with fractional inhibitory concentration indices (FICI ≤ 0.5) confirming potentiation .
How do comparative pharmacological studies enhance the understanding of this compound derivatives?
Advanced Research Focus
Comparative PET imaging with analogs like ¹⁸F-Mefway and ¹⁸F-FCWAY reveals differences in 5-HT₁A receptor occupancy and brain pharmacokinetics. Mefway’s higher lipophilicity (logP = 2.1 vs. 1.7) improves blood-brain barrier penetration, validated by region-of-interest (ROI) analysis in primate models . Such studies inform tracer selection for neuropsychiatric disorder diagnostics .
Methodological Notes
- Synthesis Optimization : Reagent purity (>98%) and inert atmosphere (N₂/Ar) are critical for reproducibility .
- Data Validation : Triplicate experiments with SEM <10% ensure statistical robustness in binding assays .
- Computational Workflows : AMBER force fields and OPLS4 parametrization improve simulation accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
